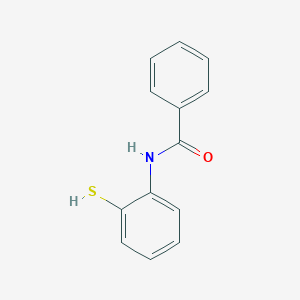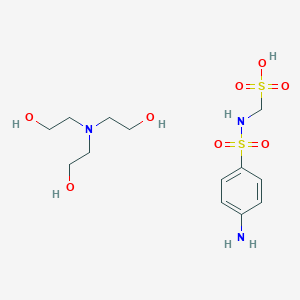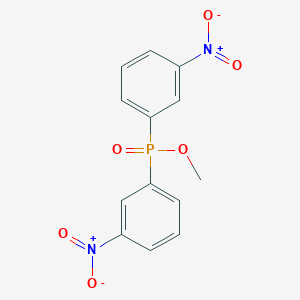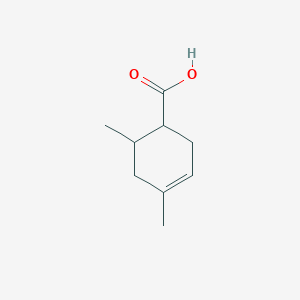
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is a cyclic organic compound that has been the subject of considerable scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In
Applications De Recherche Scientifique
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been found to have potential applications in the development of new polymers and other materials.
Mécanisme D'action
The mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been found to bind to certain receptors in the body, including the vanilloid receptor, which is involved in the perception of pain.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid are complex and varied. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. Additionally, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. This compound has also been found to have potential applications in the development of new polymers and other materials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to have a wide range of potential applications in various fields, making it a versatile research tool. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid. One area of research could focus on the development of new pain medications based on the anti-inflammatory and analgesic properties of this compound. Another area of research could focus on the development of new pesticides based on the insecticidal properties of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid. Additionally, this compound could be further studied for its potential applications in materials science, including the development of new polymers and other materials. Further research could also be conducted to better understand the mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid and its potential interactions with other compounds in the body.
Méthodes De Synthèse
The synthesis of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a series of reactions, including hydrogenation and decarboxylation, to yield the final product.
Propriétés
Numéro CAS |
16695-88-8 |
|---|---|
Nom du produit |
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4,6-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3,7-8H,4-5H2,1-2H3,(H,10,11) |
Clé InChI |
DNMIFTCCOZVSBU-UHFFFAOYSA-N |
SMILES |
CC1CC(=CCC1C(=O)O)C |
SMILES canonique |
CC1CC(=CCC1C(=O)O)C |
Synonymes |
3-Cyclohexene-1-carboxylic acid, 4,6-dimethyl- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



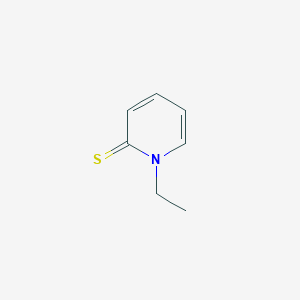
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
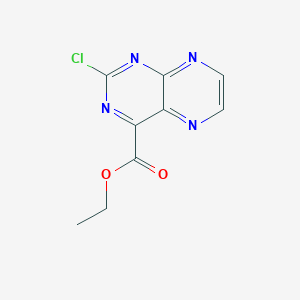
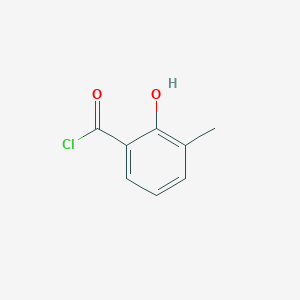
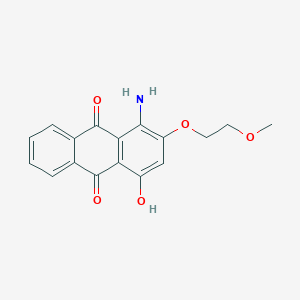

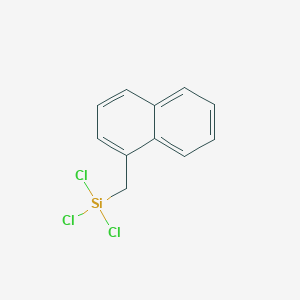
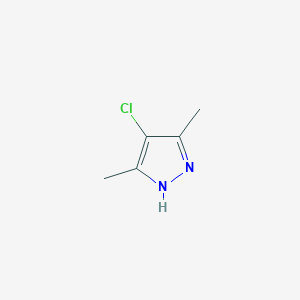
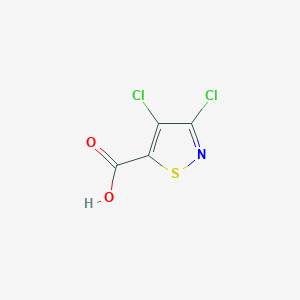
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)

